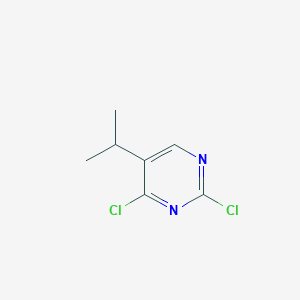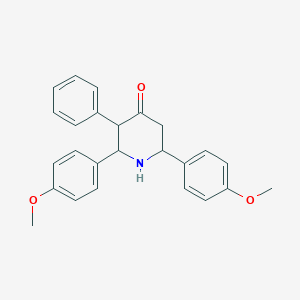
Diethyl 2-(4-chlorobenzamido)malonate
Overview
Description
Diethyl 2-(4-chlorobenzamido)malonate is a compound with a complex chemical structure. It contains amide, malonate, and quinoline groups. The presence of a chlorobenzamido group suggests that it is likely to have biological activity, possibly as a pharmaceutical or pesticide . It is also a reagent used in the synthesis of indole-based PPARγ ligands .
Synthesis Analysis
The synthesis of Diethyl 2-(4-chlorobenzamido)malonate could involve the alkylation of enolate ions, a common method in organic chemistry . This process involves the deprotonation of the α-hydrogen in a 1,3-dicarbonyl compound to form an enolate, which can then be alkylated via an SN2 reaction .Molecular Structure Analysis
The molecular formula of Diethyl 2-(4-chlorobenzamido)malonate is C14H16ClNO5, and its molecular weight is 313.73 g/mol . The compound contains 1 hydrogen bond donor and 5 hydrogen bond acceptors .Chemical Reactions Analysis
As a diethyl malonate derivative, Diethyl 2-(4-chlorobenzamido)malonate can undergo various chemical reactions. For instance, it can be combined with Urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl 2-(4-chlorobenzamido)malonate has a density of 1.264 g/cm3 and a boiling point of 458.6°C .Scientific Research Applications
Mass Spectra Analysis
Diethyl 2-(4-chlorobenzamido)malonate is used in the generation of 2-substituted diethyl malonate derivatives. These derivatives are then used for mass spectral data analysis . This application is particularly useful in the field of analytical chemistry where mass spectra are used to identify unknown compounds and to determine the isotopic composition of elements in a molecule .
Synthesis of Quinolones
Diethyl 2-(4-chlorobenzamido)malonate serves as a valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotics that are used to treat a variety of bacterial infections .
Protection of Amino Moiety in Amino Acids
This compound is used in the protection of the amino moiety in amino acids . This is a crucial step in peptide synthesis, which is a process used to create peptides, small proteins, and other bioactive molecules .
Crystal Growth
Diethyl 2-(4-chlorobenzamido)malonate is used in the growth of single crystals . These crystals can be used in various applications such as dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
Cyclocondensation Reactions
Malonates like Diethyl 2-(4-chlorobenzamido)malonate are used as reagents for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles . This is a key process in the synthesis of many organic compounds .
Biomedical Applications
The compound has potential biomedical applications. For instance, it has been tested for use in molecular docking, a method used in computational biology to predict the interaction between two molecules . In the future, it may proceed for in vivo animal analysis as well as anti-cancer work .
Safety And Hazards
properties
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorobenzamido)malonate | |
CAS RN |
81918-01-6 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of diethyl 2-(4-chlorobenzamido)malonate in the synthesis of ribamipide?
A1: Diethyl 2-(4-chlorobenzamido)malonate serves as a crucial building block in the synthesis of ribamipide. The research paper outlines a synthetic route where this compound reacts with 4-(bromomethyl)quinolin-2(1H)-one in the presence of sodium alcoholate []. This alkylation reaction leads to the formation of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, which is a direct precursor to ribamipide. This highlights the compound's importance as a synthetic intermediate in the multi-step process of producing ribamipide.
Q2: Can you describe the synthesis of diethyl 2-(4-chlorobenzamido)malonate as detailed in the research?
A2: The research paper describes the synthesis of diethyl 2-(4-chlorobenzamido)malonate through the acylation of diethyl aminomalonate hydrochloride []. While the specific acylating agent and reaction conditions are not explicitly mentioned, this acylation step is crucial in introducing the 4-chlorobenzamido group to the diethyl malonate core. This specific chemical modification is essential for the subsequent alkylation reaction and ultimately contributes to the final structure and potential pharmacological properties of ribamipide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


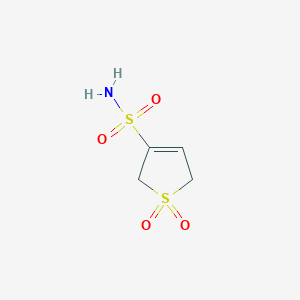


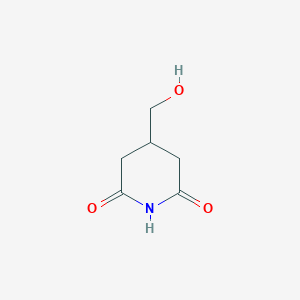

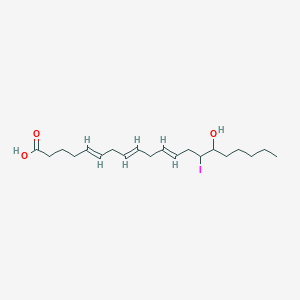
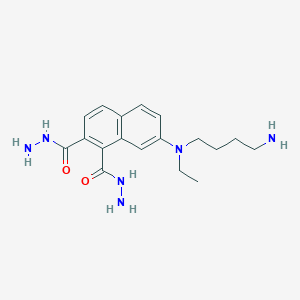
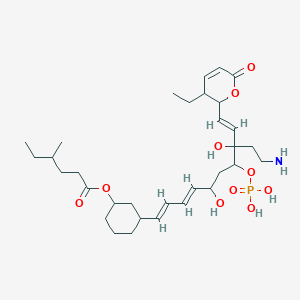
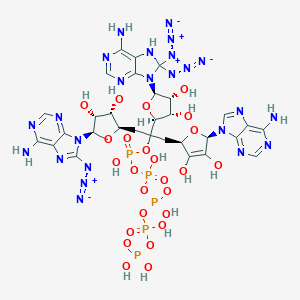
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
